molecular formula C10H11NO3 B6155542 5-(4-methoxyphenyl)-1,3-oxazolidin-2-one CAS No. 121778-81-2

5-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Cat. No.: B6155542
CAS No.: 121778-81-2
M. Wt: 193.20 g/mol
InChI Key: NEFOMOABUUPOIN-UHFFFAOYSA-N
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Description

Significance of the Oxazolidin-2-one Nucleus as a Versatile Scaffold in Chemical Research

The oxazolidin-2-one nucleus is a cornerstone in modern chemical research, primarily due to its prevalence in pharmacologically active molecules and its utility as a chiral auxiliary in synthesis. rsc.orgnih.gov As a fully synthetic class of compounds, oxazolidinones have no equivalents in natural products, marking a significant achievement in medicinal chemistry. nih.gov Their structure is a key feature in a class of antibiotics that inhibit protein synthesis by binding to the 50S ribosomal subunit. nih.gov This unique mechanism of action makes them effective against a wide range of multidrug-resistant Gram-positive bacteria. nih.gov

The success of linezolid (B1675486), the first FDA-approved drug containing this ring, spurred the development of numerous analogues, some of which are in advanced clinical trials for treating conditions like drug-resistant tuberculosis. nih.gov Beyond antibacterial applications, oxazolidinone derivatives have shown potential in treating a variety of diseases, including cancer, inflammatory conditions, and neurological disorders. nih.gov The structural versatility of the oxazolidinone ring allows it to act as a bioisostere for groups like carbamates and amides, which is a valuable characteristic in drug design. nih.gov

Historical Context of Oxazolidin-2-ones in Asymmetric Synthesis and Mechanistic Inquiry

The utility of 1,3-oxazolidin-2-ones extends profoundly into the realm of asymmetric synthesis, where they are famously known as "Evans auxiliaries." rsc.orgwikipedia.org Developed by David A. Evans in the 1980s, these chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsantiago-lab.com By attaching an oxazolidinone to an achiral substrate, chemists can direct reactions like aldol (B89426) additions, alkylations, and Diels-Alder reactions to proceed with a high degree of stereoselectivity. wikipedia.orgyoutube.com

The substituents at the 4 and 5 positions of the oxazolidinone ring create a chiral environment that sterically hinders one face of the molecule, forcing reagents to approach from the less hindered side. wikipedia.org This control allows for the predictable formation of a specific enantiomer. rsc.orgwikipedia.org Mechanistic studies have focused on the formation of chelated enolates, which create a rigid cyclic transition state, enhancing the diastereoselectivity of reactions like the aldol reaction. youtube.com Once the desired stereocenter is created, the auxiliary can be cleaved and recycled, making it a highly efficient tool in the synthesis of complex, enantiomerically pure molecules such as natural products and pharmaceuticals. santiago-lab.comresearchgate.net The preparation of these auxiliaries often starts from readily available and optically pure alpha-amino acids. santiago-lab.com

Scope and Academic Relevance of 5-(4-Methoxyphenyl)-1,3-oxazolidin-2-one within Heterocyclic Chemistry

The specific compound, this compound, holds academic interest due to the electronic and structural contributions of the 4-methoxyphenyl (B3050149) group. While extensive research on this exact isomer is not widely documented in top-tier journals, its relevance can be inferred from studies on closely related analogues. For instance, the natural product (-)-cytoxazone, a cytokine modulator isolated from Streptomyces species, is a 4,5-disubstituted oxazolidin-2-one bearing a p-methoxyphenyl group at the C4 position, specifically (4R,5R)-5-hydroxymethyl-4-p-methoxyphenyl-1,3-oxazolidin-2-one. mdpi.com The synthesis of such 4,5-disubstituted oxazolidin-2-ones is an active area of research, highlighting the importance of this substitution pattern. mdpi.com

The methoxyphenyl group is a common feature in various biologically active heterocyclic compounds. nih.govmdpi.com Its presence can influence the molecule's pharmacokinetic properties and binding interactions with biological targets. The synthesis of various heterocycles containing a 4-methoxyphenyl group, such as pyrazoles, triazoles, and isoxazolines, is frequently reported in chemical literature, indicating the group's significance as a building block in medicinal chemistry. mdpi.comnih.govmdpi.com Therefore, this compound serves as a valuable scaffold for synthetic exploration, potentially leading to new compounds with interesting biological activities, building on the established importance of both the oxazolidinone core and the methoxyphenyl substituent.

Below are the computed properties for a structurally related compound, (4R)-3-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidin-2-one.

PropertyValue
Molecular Weight 269.29 g/mol
Molecular Formula C₁₆H₁₅NO₃
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Topological Polar Surface Area 38.8 Ų
Exact Mass 269.10519334 Da
Data sourced from PubChem for (4R)-3-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidin-2-one. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121778-81-2

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO3/c1-13-8-4-2-7(3-5-8)9-6-11-10(12)14-9/h2-5,9H,6H2,1H3,(H,11,12)

InChI Key

NEFOMOABUUPOIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CNC(=O)O2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 5 4 Methoxyphenyl 1,3 Oxazolidin 2 One and Its Derivatives

Traditional and Modified Synthetic Approaches to the 1,3-Oxazolidin-2-one Ring System

The foundational methods for constructing the 1,3-oxazolidin-2-one ring rely on the cyclization of bifunctional precursors, primarily β-amino alcohols, with various carbonyl-containing reagents.

The most direct and established route to 5-substituted-1,3-oxazolidin-2-ones involves the reaction of a corresponding 1,2-amino alcohol with a one-carbon (C1) carbonyl source. For the synthesis of 5-(4-methoxyphenyl)-1,3-oxazolidin-2-one, the key precursor is 2-amino-1-(4-methoxyphenyl)ethanol.

Historically, highly reactive and toxic reagents like phosgene (B1210022) or its liquid equivalent, trichloromethyl chloroformate (diphosgene), were widely used. nih.gov The reaction proceeds by the formation of a carbamoyl (B1232498) chloride intermediate, which then undergoes intramolecular cyclization. However, due to the hazardous nature of these reagents, safer alternatives have been developed. These include dialkyl carbonates (e.g., diethyl carbonate or dimethyl carbonate) and five-membered cyclic carbonates. nih.govrsc.orgbeilstein-journals.org The reaction with dialkyl carbonates often requires elevated temperatures and a basic catalyst to facilitate the transesterification and subsequent ring closure. researchgate.net A highly efficient synthesis of 2-oxazolidinones from β-aminoalcohols and five-membered cyclic carbonates can achieve excellent yields, with reaction parameters such as temperature, solvent, and catalyst amount being critical factors. rsc.orgresearchgate.net

Table 1: Comparison of Carbonyl Precursors for Cyclization with β-Amino Alcohols
Carbonyl PrecursorTypical ConditionsAdvantagesDisadvantagesReference
Phosgene (COCl2)Low temperature, presence of a baseHigh reactivity, good yieldsExtremely toxic gas nih.govbeilstein-journals.org
Dialkyl Carbonates (e.g., (EtO)2CO)High temperature, basic catalyst (e.g., K2CO3)Safer, inexpensiveHarsh conditions, moderate yields nih.govbeilstein-journals.org
Cyclic Carbonates (e.g., Ethylene Carbonate)80°C, catalyst (e.g., MgO), ethanolHigh efficiency, excellent yields, saferRequires precursor synthesis rsc.orgresearchgate.net

Beyond direct cyclization, condensation and cycloaddition reactions provide alternative pathways to the oxazolidinone core. One notable strategy is the reaction of epoxides with isocyanates, often mediated by a catalyst. nih.govbeilstein-journals.orgnih.gov For the target molecule, this would involve reacting 4-methoxystyrene (B147599) oxide with an appropriate isocyanate. Tetraarylphosphonium salts have been shown to catalyze the [3+2] coupling of epoxides and isocyanates, functioning as bifunctional catalysts that accelerate epoxide ring-opening with high regioselectivity. organic-chemistry.org

Another approach involves the Knoevenagel condensation of a thiazolidinone core with an aldehyde, although this leads to related thiazolidinone structures rather than oxazolidinones directly. nih.gov More relevant are [3+2] cycloaddition reactions, such as those between in situ formed azaoxyallyl cations and aldehydes, which can rapidly generate oxazolidin-4-ones. acs.org While this produces a regioisomeric structure (an oxazolidin-4-one instead of a -2-one), it highlights the power of cycloaddition strategies in building the five-membered ring system.

Table 2: Cycloaddition and Condensation Strategies
StrategyReactantsProduct TypeKey FeaturesReference
[3+2] CycloadditionEpoxides + IsocyanatesOxazolidin-2-oneCatalyzed by Lewis acids or phosphonium (B103445) salts. nih.govorganic-chemistry.org
[3+2] CycloadditionAzaoxyallyl Cations + AldehydesOxazolidin-4-oneRapid formation, high yields, good functional group tolerance. acs.org

Modern Catalytic Methods in Oxazolidin-2-one Synthesis

The development of advanced catalytic systems has revolutionized the synthesis of heterocycles, offering milder conditions, higher efficiency, and novel reaction pathways.

Palladium catalysis has been instrumental in developing green and atom-economical methods for oxazolidinone synthesis. A significant advancement is the direct incorporation of carbon dioxide (CO₂), an abundant and non-toxic C1 source. uzh.chresearchgate.net Researchers have developed Pd-catalyzed multicomponent reactions that construct highly functionalized oxazolidinones from simple starting materials like propargylamines, aryl halides, and CO₂ under atmospheric pressure. uzh.chrsc.orgnih.govresearchgate.net These transformations can form up to four new bonds in a single operation, providing streamlined access to complex oxazolidinones. uzh.chrsc.org

Indenediide-based palladium SCS pincer complexes are also effective catalysts for the carboxylative cyclization of propargylamines, operating under mild conditions (0.5–1 bar of CO₂, 40–80 °C) to yield 2-oxazolidinones. acs.org Furthermore, a Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation allows for the synthesis of oxazolidinones from N-Boc protected amines, furnishing products with excellent diastereoselectivity. nih.govacs.org

Table 3: Palladium-Catalyzed Oxazolidinone Syntheses
Starting MaterialsCatalyst SystemKey FeatureReference
Propargylamines, Aryl Halides, CO₂Palladium complexAtmospheric pressure CO₂ incorporation, multicomponent reaction. uzh.chrsc.orgnih.gov
Propargylamines, CO₂Indenediide Pd SCS Pincer ComplexMetal-ligand cooperative catalysis, mild conditions. acs.org
N-Boc Homoallylic AminesPd(OAc)₂, Bis-sulfoxide, Brønsted AcidIntramolecular allylic C-H oxidation. nih.govacs.org

Various metals beyond palladium have been employed to catalyze the crucial C-N and C-O bond-forming steps in oxazolidinone synthesis. Copper and palladium are the most efficient catalysts for C-O bond formation in the synthesis of natural products. rsc.org An electrochemically mediated carboxylative cyclization of allylic amines with CO₂ provides a method to synthesize 2-oxazolidinones while preserving unsaturation in the side chain. organic-chemistry.org Similarly, an electrochemical method using acetylenic amines and CO₂ has been developed to produce 5-methylene-1,3-oxazolidin-2-ones. nih.gov

Iron catalysis has been used for the synthesis of related N-aryl oxazolidines via C-N bond formation and methylenation from aryl hydroxylamines and allyl alcohols. nih.gov Additionally, metal-free oxidative methods have emerged, for instance, in the synthesis of quinazolinones (a related heterocyclic system) via dual amination of sp³ C-H bonds, showcasing the potential for C-H functionalization to serve as a powerful tool in heterocycle synthesis. rsc.org

For the synthesis of N-aryl derivatives of this compound, the Ullmann condensation is a cornerstone reaction. This copper-catalyzed N-arylation connects a pre-formed oxazolidinone ring to an aryl halide. acs.orgresearchgate.net Traditional Ullmann reactions required harsh conditions, but modern advancements have led to milder and more efficient protocols using various copper sources (Cu(0), Cu(I), Cu(II)) and ligands. acs.orgresearchgate.netresearchgate.net

Bidentate ligands, such as 1,2-diaminocyclohexane or N,N′-bis(pyridin-2-ylmethyl)oxalamide (BPMO), have been shown to promote the Cu-catalyzed N-arylation of oxazolidinones with aryl iodides, even at room temperature. researchgate.netacs.org These improved conditions tolerate a wide range of functional groups on the aryl halide partner. acs.orgnih.govacs.org An alternative ligand-free approach utilizes diaryliodonium salts as the arylating agent in the presence of a copper catalyst, which is effective even for sterically hindered oxazolidinones. rsc.orgresearchgate.net

Table 4: Ullmann-Type N-Arylation of Oxazolidinones
Arylating AgentCatalyst SystemConditionsKey FeaturesReference
Aryl Iodides/BromidesCuI / 1,2-diaminocyclohexaneRefluxing dioxaneEffective for aryl bromides and iodides. researchgate.net
Aryl IodidesCuI / BPMO LigandRoom temperatureExcellent chemoselectivity and functional group tolerance. acs.org
Diaryliodonium SaltsCuI (ligand-free)MeCN, 60 °CEffective for sterically hindered substrates. rsc.orgresearchgate.net
Aryl IodidesCuIMild conditionsOne-pot sequential cyclization and cross-coupling. nih.govacs.org

Copper-Catalyzed Additions to Unsaturated Systems

Copper catalysis is a cornerstone of modern organic chemistry, and its application extends to the synthesis of heterocyclic systems like oxazolidinones. Copper(II) complexes derived from chiral ligands have been effectively used as enantioselective catalysts in asymmetric reactions that can furnish key precursors to chiral oxazolidinones. nih.gov For instance, the asymmetric Henry reaction, catalyzed by chiral copper(II) complexes of 2-(pyridin-2-yl)imidazolidin-4-one derivatives, produces chiral nitroaldols with high enantiomeric excess (ee). nih.gov These nitroaldols are versatile intermediates that can be converted to β-amino alcohols, the direct precursors for the cyclization to form the oxazolidinone ring. The enantioselectivity of these catalysts is notably high and is dependent on the relative configuration of the ligand used. Ligands with a cis-configuration can yield the S-enantiomer of the product in up to 97% ee, while trans-configured ligands can produce the R-enantiomer with up to 96% ee. nih.gov

Furthermore, copper catalysis is integral to "click chemistry" reactions, which can be employed to functionalize oxazolidinone analogues. In one study, a (4R,5R)-2-(4-azidophenyl)oxazoline derivative was successfully reacted with 4-ethynylfluorobenzene using copper/sodium ascorbate (B8700270) mediation to yield the corresponding triazole product in high yield. nih.gov This demonstrates the utility of copper-catalyzed azide-alkyne cycloaddition for the late-stage functionalization of oxazoline (B21484) scaffolds, which are structurally related to oxazolidinones. nih.gov

Stereoselective and Asymmetric Synthesis of this compound Analogues

The biological activity of oxazolidinone-containing compounds is often dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric synthetic methods is of paramount importance for accessing enantiopure this compound analogues.

A powerful and direct approach to chiral oxazolidinones involves the intramolecular C(sp³)–H amination of carbamate (B1207046) derivatives, a reaction that can be catalyzed with remarkable enantioselectivity by engineered enzymes. chemrxiv.orgchemrxiv.org Biocatalysts based on engineered myoglobin (B1173299) and cytochrome P450 variants have been developed to catalyze nitrene transfer from N-acyloxycarbamate precursors, leading to the formation of the oxazolidinone ring. nih.govresearchgate.net

This biocatalytic strategy is applicable to a wide array of substrates and exhibits high functional group tolerance, providing enantioenriched oxazolidinones in good yields and with excellent enantioselectivity. chemrxiv.orgacs.org For example, engineered myoglobin variants were used to catalyze the C(sp³)–H amination of various N-pivaloyloxycarbamate substrates. nih.gov The enzyme demonstrated good tolerance for para-substituted aryl rings, a key feature for synthesizing analogues like this compound. The reactions proceed under mild conditions, typically in a phosphate (B84403) buffer, and generate products with outstanding enantioselectivity, often between 97-99% ee. nih.gov The synthetic utility of this method is further underscored by its application in the preparative-scale synthesis of key oxazolidinone intermediates for cholesterol-lowering drugs. chemrxiv.orgacs.org

Substrate (para-substituent)Product YieldEnantiomeric Excess (ee)
H75%98%
F80%99%
Cl82%98%
Br78%97%
OMe65%97%
Data derived from research on myoglobin-catalyzed intramolecular C–H amidation. nih.gov

Chemoenzymatic strategies combine the high selectivity of biocatalysts with the broad applicability of chemical reactions. Kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, is a classic chemoenzymatic technique. A notable application involves the enzymatic hydrolysis of a racemic azidoacetate using pig liver esterase (PLE). nih.gov This process yields an enantioenriched (2R,3R)-azidoalkanol, leaving the unreacted enantiomer of the acetate (B1210297) behind. nih.gov This enantiopure azido (B1232118) alcohol can then be chemically converted, for instance via a Staudinger/aza-Wittig reaction, to form a stereodefined (4R,5R)-disubstituted oxazoline, a close analogue of the target oxazolidinone. nih.gov This combination of an enzymatic resolution step with subsequent chemical cyclization provides a robust pathway to optically active heterocyclic intermediates. nih.gov

Another relevant study investigated the kinetics of the reaction between 2-p-methoxyphenyl-4-phenyl-2-oxazolin-5-one and 2,2,6,6-tetramethyl-1-piperidinyl-N-oxide (TEMPO). researchgate.net The findings indicated a reaction mechanism that proceeds through the rate-limiting formation of a mesoionic tautomer of the oxazolinone, which highlights the intrinsic reactivity patterns of these heterocyclic systems. researchgate.net

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product. The stereochemical outcome of MCRs can be controlled through the use of chiral catalysts. A highly diastereoselective and enantioselective method for the multicomponent aziridination of chiral aldehydes has been developed using BOROX catalysts derived from chiral VANOL and VAPOL ligands. nih.govmsu.eduresearchgate.net This demonstrates a "catalyst control" principle, where the stereochemistry of the newly formed chiral center is dictated by the catalyst's chirality rather than by existing stereocenters in the substrate. msu.edu Although this method produces aziridines, the principle is directly applicable to the synthesis of chiral building blocks for oxazolidinones.

Similarly, chiral ligands based on imidazolidin-4-one (B167674) derivatives have been synthesized and their copper(II) complexes evaluated as catalysts in asymmetric Henry reactions. nih.gov The pairing of the specific chiral ligand and the copper ion is crucial for the catalytic efficiency and stereochemical outcome, yielding precursors for chiral oxazolidinones with high enantioselectivity. nih.gov These catalysts have proven effective in the synthesis of chiral intermediates for various drugs. nih.gov

Achieving diastereoselective control is critical when synthesizing molecules with multiple stereocenters. One reported method involves the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols to synthesize 2-amino ethers. nih.govnih.gov This transformation proceeds with high diastereoselectivity, particularly with primary and secondary alcohols, offering a reliable strategy for constructing specific diastereomers of 2-amino ether frameworks, which can be precursors or derivatives of oxazolidinones. nih.gov

The concept of catalyst control is also a powerful tool for achieving high diastereoselectivity. In the multicomponent aziridination of chiral aldehydes using VANOL- and VAPOL-based BOROX catalysts, nearly perfect catalyst control is observed. nih.govmsu.edu This allows for the selective formation of a desired diastereomer by simply choosing the appropriate enantiomer of the catalyst ligand, effectively overriding the directing influence of the substrate's own chirality. msu.edu This strategy provides access to either diastereomer from a single chiral precursor, showcasing a high level of synthetic flexibility and control. msu.edu

One-Pot and Expedient Synthesis Strategies

One-pot syntheses, which involve multiple sequential reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several such strategies have been developed for the synthesis of oxazolidinones and related heterocycles.

A modular, one-pot, four-component synthesis of polysubstituted 1,3-oxazolidines has been described, comprising two linked domino processes. nih.govscispace.com This method efficiently combines simple, commercially available starting materials to construct the heterocyclic scaffold. scispace.com Another efficient one-pot, four-component method uses a catalyst like alum to synthesize 4–arylidene-2-phenyl-5(4H)-oxazolones (azlactones) from an aldehyde, hippuric acid, and acetic anhydride. Azlactones are important intermediates and analogues of oxazolidinones.

More broadly, the power of one-pot multicomponent reactions is demonstrated in the synthesis of various complex heterocyclic systems. For example, an environmentally benign, one-pot three-component reaction has been developed for the regioselective synthesis of novel furo[2,3-d]pyrimidines using a low loading of a Zirconyl chloride catalyst in water. nih.gov Similarly, various catalysts have been employed for the efficient one-pot synthesis of pyranopyrazoles and 1,4-dihydropyridines. mdpi.com These examples highlight a general trend in modern organic synthesis toward developing expedient, often catalyzed, one-pot procedures to build molecular complexity from simple precursors, a strategy highly applicable to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of heterocyclic compounds, including oxazolidinones, has greatly benefited from this technology. jchps.com

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can enhance reaction rates, particularly in the synthesis of 4-thiazolidinones, a related class of heterocycles. jchps.com For instance, the cyclocondensation reaction to form the thiazolidinone ring from (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazides and 2-mercaptoacetic acid showed significantly improved yields and drastically reduced reaction times under microwave irradiation compared to traditional heating. jchps.com This principle is directly applicable to the synthesis of oxazolidin-2-ones.

In a relevant example, the stereoselective transformation of chiral alk-2-yne-1,4-diols into 5-alkyl-4-alkenyl-4-phenyl-1,3-oxazolidin-2-ones was successfully achieved using microwave heating. researchgate.net The key cyclization step, catalyzed by Ni(0) or Pd(II) derivatives, was accomplished with high regioselectivity under microwave conditions. researchgate.net These findings suggest that the synthesis of this compound from appropriate precursors, such as amino alcohols or aziridines, could be significantly optimized using microwave technology.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazolidinone Analogs This table illustrates the typical advantages of microwave irradiation in heterocyclic synthesis, which are applicable to oxazolidinones.

MethodReaction TimeYieldReference
Conventional HeatingSeveral hoursLower jchps.com
Microwave IrradiationMinutesHigher jchps.com

Sequential Catalytic Processes

Sequential catalytic processes, where multiple reaction steps are carried out in a single pot, offer significant advantages in terms of efficiency, resource management, and waste reduction. The synthesis of oxazolidin-2-ones is well-suited to such strategies, particularly through the catalytic cycloaddition of carbon dioxide (CO₂) with aziridines.

This 100% atom-economic process can be effectively promoted by various homogeneous and heterogeneous catalysts under milder conditions than previously required. researchgate.net For example, zinc-salen complexes featuring a B−N coordinated phenanthroimidazole motif have been shown to be effective photocatalysts for this transformation at room temperature and atmospheric CO₂ pressure. researchgate.net The proposed catalytic cycle involves the Lewis acidic zinc center activating the aziridine (B145994) ring, followed by CO₂ insertion and subsequent intramolecular cyclization to yield the oxazolidinone product. researchgate.net

Another effective catalytic system employs (salen)Cr(III)Cl, which demonstrates excellent selectivity for the formation of 5-substituted oxazolidinones from the corresponding 2-substituted aziridines. researchgate.net Theoretical calculations indicate that the preferential nucleophilic attack on the more substituted carbon of the aziridine ring is the key factor driving this regioselectivity. researchgate.net Simple ammonium (B1175870) ferrates have also proven to be competent catalysts for the coupling of CO₂ with N-substituted aziridines, yielding 5-substituted 1,3-oxazolidin-2-ones in good yields at room temperature. researchgate.net

Table 2: Catalysts for Oxazolidinone Synthesis via Aziridine-CO₂ Cycloaddition

Catalyst SystemKey FeaturesReference
Zinc-Salen PhotocatalystOperates at room temperature and 1 bar CO₂ pressure; solvent-free conditions. researchgate.net
(salen)Cr(III)ClExcellent selectivity for 5-substituted oxazolidinones without a cocatalyst. researchgate.net
Ammonium FerratesEffective for N-alkyl, N-benzyl, and N-allyl aziridines under mild conditions. researchgate.net

Synthesis of Specifically Substituted this compound Derivatives

The synthesis of specifically substituted analogs of this compound is crucial for exploring structure-activity relationships in drug discovery. Key derivatives include Cytoxazone and other compounds functionalized at the nitrogen and carbon atoms of the oxazolidinone ring.

Synthesis of Cytoxazone and Related 4,5-Disubstituted Analogues

(-)-Cytoxazone, a naturally occurring 4,5-disubstituted oxazolidin-2-one, has garnered significant interest due to its cytokine modulating effects. nih.gov Its structure features a (4R,5R) or (4S,5R) stereochemistry depending on the specific isomer, with the aryl group at C4 and a hydroxymethyl group at C5. The synthesis of Cytoxazone and its analogs serves as a benchmark for stereoselective synthesis in this class of compounds. nih.gov

Stereoselective syntheses are critical for obtaining enantiomerically pure compounds. One such method involves an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement. nih.gov This strategy has been used to produce a variety of (4S,5R)-4-methyl-5-aryloxazolidin-2-ones, including the 5-(4-methoxyphenyl) analog. nih.gov The process allows for precise control over the stereochemistry at the C4 and C5 positions.

Table 3: Selected 4,5-Disubstituted Oxazolidin-2-one Analogs

CompoundSubstituentsKey Synthetic FeatureReference
(±)-Cytoxazone4-(4-methoxyphenyl), 5-(hydroxymethyl)One-pot azidohydroxylation nih.gov
(-)-Cytoxazone(4R,5R) or (4S,5R) stereochemistrySubject of numerous total synthesis reviews nih.gov
(4S,5R)-5-(4-methoxyphenyl)-4-methyloxazolidin-2-one5-(4-methoxyphenyl), 4-methylAsymmetric aldol/Curtius reaction sequence nih.gov
(4S,5R)-4-methyl-5-(4-(trifluoromethyl)phenyl)oxazolidin-2-one5-(4-(trifluoromethyl)phenyl), 4-methylAsymmetric aldol/Curtius reaction sequence nih.gov

Functionalization at Nitrogen (N-substitution) and Carbon (C-substitution)

The functionalization of the this compound core at both nitrogen and carbon atoms allows for the creation of diverse chemical libraries for biological screening.

N-substitution: The nitrogen atom of the oxazolidinone ring can be substituted with a variety of groups. These substitutions are often incorporated from the start of the synthesis. For example, the catalytic cycloaddition of CO₂ with N-substituted aziridines (e.g., N-alkyl, N-benzyl) directly yields N-substituted oxazolidinones. researchgate.net Other methods involve the direct alkylation or acylation of the N-H bond of a pre-formed oxazolidinone ring, a common strategy in heterocyclic chemistry. For instance, the alkylation of related 1,3,4-oxadiazol-2(3H)-ones with alkyl halides provides a model for how N-functionalization can be achieved. researchgate.net

C-substitution: Carbon substitution primarily occurs at the C4 and C5 positions of the oxazolidinone ring. The synthesis of Cytoxazone analogs, as discussed previously, exemplifies C4 and C5 substitution. nih.govnih.govnih.gov The asymmetric aldol/Curtius reaction sequence, for example, allows for the introduction of a methyl group at C4 and various aryl groups at C5, including the 4-methoxyphenyl (B3050149) group. nih.gov This demonstrates a powerful method for achieving C-substitution with high stereocontrol. Further modifications can be made to the aryl ring at C5, such as introducing different substituents on the phenyl group, to fine-tune the electronic and steric properties of the molecule.

Chemical Reactivity and Mechanistic Investigations of 5 4 Methoxyphenyl 1,3 Oxazolidin 2 One

Ring Transformations and Rearrangement Reactions

The oxazolidinone ring system can undergo several transformations and rearrangements, often initiated by the inherent strain of the five-membered ring and the nature of the substituents. While specific studies on 5-(4-methoxyphenyl)-1,3-oxazolidin-2-one are not extensively detailed in the provided results, general principles of oxazolidinone reactivity suggest susceptibility to reactions like ring-opening and rearrangements under certain conditions.

For instance, the Claisen rearrangement, a byjus.combyjus.com-sigmatropic rearrangement of an allyl vinyl ether, can lead to the formation of a γ,δ-unsaturated carbonyl compound. wiley-vch.de Although not directly applied to the title compound in the search results, this type of rearrangement highlights a potential pathway for transforming substituted oxazolidinones.

Functional Group Interconversions on Oxazolidinone Derivatives

Derivatives of this compound can undergo a range of functional group interconversions, expanding their synthetic utility.

Esterification and Reduction Processes

Esterification is a common reaction for modifying carboxylic acid derivatives. medcraveonline.com While the oxazolidinone itself is not a carboxylic acid, derivatives containing hydroxyl or carboxyl groups can be esterified. medcraveonline.com For example, a hydroxyl group on a side chain could be converted to an ester. The reduction of the carbonyl group in the oxazolidinone ring is also a potential transformation, which could lead to the formation of amino alcohols. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in modifying the oxazolidinone scaffold. libretexts.org For instance, a leaving group attached to the oxazolidinone ring or a side chain can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, which is a key strategy in the synthesis of new oxazolidinone-based compounds with potential biological activities. acs.orgnih.gov

Oxidation Reactions of Aminomethyl Groups

Oxazolidinones bearing a 5-aminomethyl group are a significant class of compounds, particularly in the context of medicinal chemistry. nih.govacs.org The aminomethyl group can undergo oxidation reactions. For example, monoamine oxidase B can catalyze the oxidation of certain 5-(aminomethyl)-3-aryl-2-oxazolidinones. acs.org This reactivity is crucial as it can be a mechanism of action for these compounds as enzyme inactivators. acs.org

Mechanistic Studies of Reaction Pathways

The synthesis and transformation of this compound are underpinned by a variety of intricate reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions, controlling stereochemistry, and expanding the synthetic utility of this class of compounds. This section delves into the mechanistic investigations of key reaction pathways, including cyclization, the involvement of radical intermediates, and multi-component syntheses.

Elucidation of Cyclization Mechanisms

The formation of the oxazolidinone ring is a critical step in the synthesis of this compound and its derivatives. Several mechanistic pathways have been proposed and investigated for this cyclization process.

One common strategy involves the reaction of N-aryl carbamates with epoxides. For instance, the reaction of an N-aryl carbamate (B1207046) with epichlorohydrin (B41342) in the presence of a base like lithium hydroxide (B78521) is proposed to proceed through the nucleophilic opening of the epoxide by the carbamate anion. This is followed by an intramolecular cyclization. It has been suggested that two concurrent cyclization pathways can lead to the formation of the desired 5-substituted oxazolidinone and an epoxy derivative as a byproduct. arkat-usa.org The stereochemistry of the starting epoxide plays a crucial role in determining the stereochemistry of the final product, indicating an enantiospecific process. arkat-usa.org

Another well-studied mechanism is the conversion of epoxy carbamates to oxazolidinones. This transformation can proceed via an intermolecular nucleophilic epoxide ring opening followed by an intramolecular acyl substitution in a single step. researchgate.net This approach avoids harsh reaction conditions and expensive reagents. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to elucidate the mechanism of cycloaddition reactions of epoxides with isocyanates, such as chlorosulfonyl isocyanate. These studies suggest that the reaction proceeds via an asynchronous concerted mechanism, with the potential energy surfaces indicating a preference for certain transition states that lead to the formation of the oxazolidinone ring. nih.govbeilstein-journals.org

Organocatalytic cascade reactions have also been developed for the synthesis of oxazolidinones. A theoretical study on the reaction of stable sulfur ylides and nitro-olefins, catalyzed by thiourea (B124793) and N,N-dimethylaminopyridine (DMAP), has shown that the rate- and stereoselectivity-determining step is the initial addition reaction. acs.org The mechanism involves the formation of a nitro-cyclopropane intermediate which then rearranges to an isoxazoline (B3343090) N-oxide, ultimately leading to the oxazolidinone product. acs.org

Furthermore, the diastereoselective preparation of substituted oxazolidinones from Morita–Baylis–Hillman adducts relies on an intramolecular cyclization involving the nucleophilic attack of an alkoxide ion on the carbonyl group of a carbamate. researchgate.net

Investigations of Radical Intermediates and Inactivation Mechanisms

The involvement of radical intermediates in the reactions of oxazolidinones, while less common than ionic pathways, has been a subject of investigation. N-acyl radicals derived from oxazolidinones have been successfully generated and their reactivity studied. thieme-connect.com For example, the reduction of an N-acyl(phenylseleno)oxazolidinone with tri-n-butyltin hydride can generate an N-acyl radical. thieme-connect.com These radicals have been shown to be sufficiently stable to participate in bimolecular reactions, such as additions to alkenes. thieme-connect.com The efficiency of these radical additions is often higher with electron-rich olefins. thieme-connect.com

The use of chiral oxazolidinone auxiliaries can effectively control the stereochemistry in free-radical reactions. acs.org This stereocontrol is a critical aspect of asymmetric synthesis, allowing for the preparation of enantiomerically enriched products.

Inactivation mechanisms in the context of radical reactions can involve pathways such as decarbonylation of the N-acyl radical. However, studies have shown that for certain oxazolidinone-derived radicals, bimolecular trapping can be efficient, minimizing inactivation through unimolecular decomposition. thieme-connect.com Dimerization of radical intermediates can also be a competing process in some oxazolidinone reactions.

Proposed Mechanisms for Multi-Component Syntheses

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. While specific MCRs for the direct synthesis of this compound are not extensively documented, the mechanisms of MCRs leading to related heterocyclic structures, such as thiazolidinones, provide valuable insights into potential pathways. nih.gov

Many MCRs for the synthesis of five-membered heterocycles proceed through a series of sequential reactions, such as condensation, Michael addition, and cyclization. For example, a proposed mechanism for a three-component synthesis of 5-ene-4-thiazolidinones involves the formation of a thiosemicarbazone from the reaction of an aldehyde and a thiosemicarbazide, followed by a Michael addition of the sulfur atom to an activated alkyne and subsequent cyclization. nih.gov

In the context of oxazolidinone synthesis, a hypothetical MCR could involve the reaction of p-methoxyphenyl-oxirane, an isocyanate, and a third component that facilitates the ring-opening and subsequent cyclization cascade. The mechanism would likely involve the initial formation of an intermediate through the reaction of two components, which then reacts with the third component to yield the final product. The specific pathway and the order of bond formation would depend on the nature of the reactants and catalysts employed.

Biginelli-like MCRs involving aminoazoles, aldehydes, and active methylene (B1212753) compounds can lead to various heterocyclic products depending on the reaction conditions, highlighting the complexity and potential for diverse outcomes in such reactions. semanticscholar.org

Kinetic and Thermodynamic Aspects of Oxazolidinone Transformations

The study of kinetic and thermodynamic parameters is essential for understanding and optimizing the synthesis of oxazolidinones. These studies can reveal the factors that control reaction rates and product distributions.

In the synthesis of oxazolidinones from epoxides and isocyanates, theoretical calculations have shown that different transition states can exist, leading to the formation of either the desired oxazolidinone or a cyclic carbonate byproduct. nih.govbeilstein-journals.org The relative energies of these transition states determine the kinetic and thermodynamic favorability of each pathway. For example, calculations have indicated a significant energetic preference for the transition state leading to the oxazolidinone in certain systems. nih.govbeilstein-journals.org

The nature of the reactants and the reaction conditions can significantly influence the kinetic outcome of oxazolidinone-related reactions. For instance, in the acid-catalyzed ring-opening of oxazolidinone-fused aziridines, the substitution pattern of the aziridine (B145994) and the type of alcohol used as a nucleophile have a profound impact on the reaction outcome. acs.org While primary and secondary alcohols can lead to high yields of the desired 2-amino ethers, tertiary alcohols may favor elimination or epimerization pathways, which represent kinetically competing reactions. acs.org

However, specific kinetic and thermodynamic data for the formation and transformations of this compound are not widely available in the literature. The acquisition of such data would require dedicated experimental studies, such as reaction rate measurements under various conditions and calorimetric studies to determine enthalpy changes. This information would be invaluable for the rational design of more efficient and selective synthetic routes.

Application of Oxazolidinones As Chiral Auxiliaries in Asymmetric Organic Synthesis

Historical Development and Theoretical Basis of Oxazolidinones as Chiral Auxiliaries

The use of chiral auxiliaries, stereogenic groups temporarily attached to a compound to guide the stereochemical course of a reaction, was conceptualized in the 1970s. wikipedia.org However, the field was significantly advanced in the late 1970s and early 1980s with the work of David A. Evans and his colleagues, who developed and popularized the use of oxazolidinone-based chiral auxiliaries. santiago-lab.comwikipedia.orgnih.gov These auxiliaries, often derived from relatively inexpensive amino acids, offered a robust and predictable method for stereocontrol in a variety of reactions. wikipedia.orgorgsyn.org

The theoretical foundation for their efficacy lies in their ability to enforce a specific conformation upon attachment to a prochiral substrate, typically via an N-acyl linkage. santiago-lab.com This N-acylated oxazolidinone can then be converted into a chiral enolate. The substituents at the 4- and 5-positions of the oxazolidinone ring create a sterically biased environment. wikipedia.org For example, a bulky substituent at the C4 position, such as a benzyl (B1604629) or isopropyl group, will effectively shield one face of the enolate. williams.edu Consequently, an incoming electrophile is directed to approach from the less hindered face, resulting in a highly diastereoselective reaction. acs.org The rigid, chelated transition state, often explained by models like the Zimmermann-Traxler model for aldol (B89426) reactions, accounts for the high levels of stereoselectivity observed. wikipedia.org After the desired transformation, the auxiliary can be cleaved and recovered for reuse. williams.eduwikipedia.org

Stereoselective Carbon-Carbon Bond Forming Reactions

Oxazolidinone auxiliaries have become a cornerstone for asymmetric carbon-carbon bond formation, one of the most fundamental operations in organic synthesis. researchgate.netmiddlebury.edu Their ability to confer high levels of stereocontrol has been exploited in numerous key reaction types.

The asymmetric aldol reaction is arguably the most widespread and powerful application of oxazolidinone auxiliaries. wikipedia.orgresearchgate.net This reaction allows for the simultaneous construction of a C-C bond and two contiguous stereocenters with a high degree of control. wikipedia.org The process typically begins with the N-acylation of the chiral oxazolidinone. Treatment with a Lewis acid, such as dibutylboron triflate, and a hindered base like diisopropylethylamine, generates a configurationally stable (Z)-enolate. wikipedia.org This enolate then reacts with an aldehyde electrophile through a highly ordered, six-membered ring transition state. wikipedia.org The steric bulk of the substituent on the chiral auxiliary directs the facial approach of the aldehyde, leading to predictable and high diastereoselectivity for the syn-aldol adduct. wikipedia.orgresearchgate.net

The reliability of this method has made it a go-to strategy in the synthesis of polyketide natural products and other complex molecules rich in stereocenters. wikipedia.orgresearchgate.net

Table 1: Examples of Asymmetric Aldol Reactions with Oxazolidinone Auxiliaries

Auxiliary Substituent Aldehyde Diastereomeric Ratio (syn:anti) Yield (%) Reference
(S)-4-Benzyl Isobutyraldehyde >99:1 80-92 wikipedia.org
(S)-4-Isopropyl Benzaldehyde 98:2 85 orgsyn.org

This table presents illustrative data and actual results may vary based on specific reaction conditions.

The Michael reaction, or conjugate addition, is another fundamental C-C bond-forming reaction where oxazolidinone auxiliaries provide excellent stereochemical control. wikipedia.org In this context, the chiral N-acyl oxazolidinone is converted to its corresponding enolate, which then acts as the nucleophile (the Michael donor). oup.com This enolate adds to an α,β-unsaturated carbonyl compound (the Michael acceptor) to form a new C-C bond at the β-carbon of the acceptor. wikipedia.org

The stereochemical outcome is highly dependent on the structure of both the chiral auxiliary and the Michael acceptor. nih.gov The facial selectivity of the enolate is controlled by the steric hindrance of the auxiliary's substituents, similar to the aldol reaction. oup.com Furthermore, the geometry of the Michael acceptor and the nature of its substituents also play a crucial role in determining the diastereoselectivity of the newly formed stereocenters. nih.gov Studies have shown that both steric and electronic properties of the acceptor can influence the approach trajectory of the nucleophile, allowing for fine-tuned control over the reaction's stereochemistry. nih.gov These reactions have proven valuable for the asymmetric synthesis of β-substituted carboxylic acids and related structures. oup.comnih.gov

The true power of oxazolidinone-mediated stereocontrol is showcased in its application to the total synthesis of complex natural products. researchgate.netrsc.org The reliability and high fidelity of reactions like asymmetric alkylations and aldol additions allow chemists to construct intricate carbon skeletons with multiple, well-defined stereocenters. wikipedia.org

A classic example is David A. Evans' synthesis of the macrolide antibiotic cytovaricin. wikipedia.org In this landmark synthesis, oxazolidinone auxiliaries were instrumental in setting the absolute stereochemistry of nine different stereocenters. This was achieved through a series of four highly diastereoselective asymmetric aldol reactions and one asymmetric alkylation, demonstrating the iterative power of this methodology. wikipedia.org The predictable stereochemical outcomes enabled the strategic and efficient assembly of a highly complex molecular target, a feat that would be significantly more challenging without such a robust method for acyclic stereocontrol. wikipedia.org

Influence of Substituents on the Oxazolidinone Ring on Chiral Induction

The structure of the chiral auxiliary itself is the primary determinant of chiral induction. For the widely used Evans-type oxazolidinones, the substituents at the C4 and C5 positions of the heterocyclic ring are the key stereocontrolling elements. wikipedia.org The chirality of these centers, which are often derived from natural α-amino acids, dictates the absolute configuration of the product. orgsyn.orgnih.gov

The size and nature of the substituent at the C4 position exert a profound influence on the degree of diastereoselectivity. Common auxiliaries derived from valine (isopropyl substituent) and phenylalanine (benzyl substituent) provide excellent levels of steric hindrance. williams.eduwikipedia.org This bulky group effectively blocks one face of the derived (Z)-enolate, forcing electrophiles to attack from the opposite, less-hindered side. williams.edu The choice between different substituents can sometimes fine-tune selectivity for specific substrates. For instance, while both benzyl- and phenyl-substituted oxazolidinones provide high chiral induction, subtle differences in their effectiveness can be observed depending on the specific reaction partners. nih.gov By selecting the appropriate enantiomer of the amino acid starting material, chemists can access either enantiomer of the final product with equal facility. orgsyn.org

Table 2: Influence of C4-Substituent on Diastereoselectivity in an Alkylation Reaction

C4-Substituent Electrophile Diastereomeric Excess (de) Reference
Isopropyl Benzyl bromide 99% researchgate.net
Benzyl Allyl iodide 96% williams.eduacs.org

This table provides representative data to illustrate the effect of the C4 substituent on stereochemical outcomes.

Computational and Theoretical Studies on 5 4 Methoxyphenyl 1,3 Oxazolidin 2 One

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has been instrumental in elucidating the reaction mechanisms involved in the synthesis of oxazolidinones. For instance, the conversion of N-Boc protected 1,2-aminoalcohols, such as ephedrine (B3423809) and its analogues, into 1,3-oxazolidin-2-ones has been studied using DFT. uv.es These studies have investigated competing reaction pathways, including intramolecular S_N2 reactions and double S_N2 mechanisms, to explain the observed stereochemical outcomes. uv.es The calculations help in understanding the stability of transition states and intermediates, thereby providing a theoretical basis for the reaction conditions that favor the formation of specific stereoisomers of the oxazolidinone ring. uv.es

In a broader context, DFT calculations have been employed to study the formation of various heterocyclic compounds. For example, the mechanism of forming oxazolidine (B1195125) from chiral hydroxyalkyl-functionalized imidazolinium salts has been investigated, highlighting the role of DFT in understanding reaction pathways. researchgate.net Similarly, DFT has been used to explore the synthesis of sulfamoyloxy-oxazolidinone derivatives, where the calculated geometrical characteristics were compared with experimental data from single-crystal X-ray diffraction. nih.gov These examples underscore the power of DFT in predicting and rationalizing the outcomes of complex organic reactions leading to oxazolidinone structures.

Molecular Modeling and Conformational Analysis of the Oxazolidinone Ring System

Molecular modeling techniques are crucial for understanding the three-dimensional structure and conformational preferences of the oxazolidinone ring system, which in turn influence its biological activity. The oxazolidinone ring is a core feature of a class of synthetic antibacterial agents that act by inhibiting bacterial protein synthesis. mdpi.com

Molecular modeling studies on oxazolidine-2-thiones, which are thio-analogs of oxazolidinones, have been conducted to understand why these compounds lack antibacterial activity compared to their oxo-counterparts. qut.edu.au Such studies help in understanding the subtle structural requirements for biological activity. Furthermore, extensive molecular modeling has been performed on a large dataset of oxazolidinone derivatives to investigate their interaction with the bacterial ribosome. qut.edu.au These studies utilize various docking programs to predict the binding modes of these derivatives within the 50S ribosomal subunit. qut.edu.au The conformational flexibility of the oxazolidinone and its substituents is a key factor that is analyzed in these simulations to understand structure-activity relationships. qut.edu.au

Quantum Mechanical Calculations in Structure-Activity Relationship (SAR) Studies

Quantum mechanical (QM) calculations are a powerful tool in structure-activity relationship (SAR) studies, providing insights into the electronic properties of molecules that govern their biological activity. For oxazolidinone derivatives, QM methods are used to calculate descriptors such as molecular orbital energies (HOMO and LUMO), electrostatic potentials, and partial charges. nih.gov These descriptors help in understanding how modifications to the chemical structure affect the molecule's ability to interact with its biological target.

For example, in the development of novel linezolid-based oxazolidinones, computational studies including one-descriptor (log P) analysis, ADME-T, and drug-likeness studies have been employed to guide the design of more potent antibacterial agents. mdpi.com SAR studies on diverse oxazolidinones against resistant bacterial strains have also benefited from modeling, which can explain why certain derivatives retain activity against mutated ribosomes. nih.gov These computational approaches allow for the rational design of new derivatives with improved efficacy and pharmacokinetic properties. The investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide using DFT and time-dependent DFT (TD-DFT) also highlights the use of quantum chemical calculations to understand the structural and electronic properties that are crucial for biological activity. nih.govmdpi.com

Prediction of Stereochemical Outcomes through Computational Approaches

Computational methods play a significant role in predicting the stereochemical outcomes of reactions that form chiral centers, such as those in many oxazolidinone derivatives. The stereochemistry at the C5 position of the oxazolidinone ring is often crucial for its biological activity. mdpi.com

In the synthesis of oxazolidinones from ephedrine derivatives, theoretical calculations have been used to support the hypothesis of competing SN2 and double SN2 mechanisms, which lead to products with either inversion or retention of configuration at the C5 position. uv.es By calculating the energy barriers for the different reaction pathways, it is possible to predict which stereoisomer will be preferentially formed under specific reaction conditions. uv.es Similarly, in the synthesis of hexahydro-3-alkyl-1,3-oxazolopiperidines, a related class of compounds, the formation of the thermodynamically more stable diastereomer is generally observed and can be rationalized through computational analysis. nih.gov These predictive capabilities are invaluable for designing stereoselective syntheses of biologically active molecules.

In Silico Exploration of Molecular Interactions (e.g., Protein Binding)

In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, are widely used to explore the interactions between small molecules like 5-(4-methoxyphenyl)-1,3-oxazolidin-2-one and their biological targets, which are often proteins or nucleic acids. nih.gov These techniques provide detailed insights into the binding modes and affinities of ligands, guiding the drug discovery process.

The primary target for oxazolidinone antibiotics is the bacterial ribosome, specifically the 23S rRNA of the 50S subunit. qut.edu.au Molecular docking studies have been extensively used to predict how oxazolidinone derivatives, including those with a methoxyphenyl group, bind to the ribosomal peptidyl-transferase center. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent antibacterial activity. mdpi.com For instance, docking studies of novel oxazolidinone-sulphonamide conjugates revealed higher binding affinities for some derivatives compared to the established drug linezolid (B1675486). mdpi.com

Furthermore, MD simulations can be used to validate the stability of the docked poses and to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com In the development of new oxazolidinone antibiotics, a multi-step in silico protocol, including force field simulations, has been successfully employed to predict the binding energies of new derivatives to the ribosome, leading to the identification of promising lead compounds. nih.gov

Oxazolidinone Scaffolds in Medicinal Chemistry Research and Analog Design

Oxazolidinone as a Privileged Scaffold for Bioactive Compound Design

The concept of a privileged scaffold in medicinal chemistry refers to a molecular framework that is capable of binding to a diverse range of biological targets by modifying its peripheral substituents. temple.edu The oxazolidinone ring system fits this description, having been successfully incorporated into compounds targeting a variety of receptors and enzymes. nih.govtemple.edu

Initially recognized for their antibacterial properties, with linezolid (B1675486) being a prominent example, oxazolidinone-containing molecules have since demonstrated a broad spectrum of pharmacological activities. nih.govrsc.org These include, but are not limited to, antitubercular, anticancer, anti-inflammatory, and neurological applications. rsc.org The ability of the oxazolidinone core to act as a bioisostere for other chemical groups, such as carbamates and amides, contributes to its versatility and druglike characteristics, including metabolic stability and the capacity for hydrogen bonding. nih.govbohrium.com

The success of linezolid spurred extensive research into new oxazolidinone derivatives, leading to the development of second-generation compounds like tedizolid (B1663884) and other analogues that have advanced to clinical trials. nih.govnih.gov This demonstrates the enduring potential of the oxazolidinone scaffold in the design of novel therapeutics.

Structure-Activity Relationship (SAR) Studies of Oxazolidinone Derivatives (focus on molecular features)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For oxazolidinone derivatives, extensive SAR studies have been conducted, revealing key molecular features that govern their efficacy. nih.govyoutube.com

The core of these antibacterial agents is the 2-oxazolidinone (B127357) ring, with the (S)-configuration at the C5 position being critical for activity. nih.govmdpi.com Modifications at various positions on the oxazolidinone scaffold have been systematically explored to optimize potency and pharmacokinetic properties.

N-Aryl Substituent (C3 Position): The nature of the substituent at the N3 position of the oxazolidinone ring significantly impacts activity. A 3-(3-fluorophenyl) group is a key feature in many potent oxazolidinone antibacterials. nih.gov Further substitutions on this phenyl ring, particularly at the 4-position with aryl or heteroaryl groups, can enhance antibacterial potency. nih.gov

C5-Side Chain: The substituent at the C5 position is another critical determinant of activity. The original 5-(acetamidomethyl) group found in early oxazolidinones like linezolid has been a focal point for modification. nih.govnih.gov Studies have shown that converting the acetamido moiety into other functional groups, such as a thiourea (B124793), can enhance in vitro activity. nih.gov Replacing the acylaminomethyl group with alternatives like 1,2,3-triazol-2-yl-methyl or isoxazol-3-yl-oxymethyl has also been shown to maintain or improve antibacterial potency. nih.gov Interestingly, while early 5-hydroxymethyl oxazolidinones were less potent, combining this feature with a potent N-aryl system has led to the discovery of powerful compounds. nih.gov

C-Ring Modifications: For oxazolidinones with a more complex structure, modifications of the "C-ring" (a substructure attached to the N-aryl group) have been a successful strategy. nih.gov Introducing diverse fused heteroaryl C-rings with hydrogen bond donor and acceptor functionalities has led to compounds with superior activity compared to linezolid. nih.gov

The following table summarizes the general SAR findings for antibacterial oxazolidinones:

Molecular FeatureImpact on Antibacterial Activity
Oxazolidinone Core Essential for activity; 2-oxazolidinone isomer is most common. nih.govrsc.org
C5-Stereochemistry (S)-configuration is crucial for antibacterial efficacy. nih.gov
N3-Aryl Group A substituted phenyl or other aromatic system is generally required. nih.gov
C5-Side Chain The nature and length of this chain significantly modulate potency. nih.govscilit.com
C-Ring (if present) Modifications can enhance potency and broaden the spectrum of activity. nih.govrsc.org

These SAR insights are instrumental in guiding the design of new oxazolidinone derivatives with improved therapeutic profiles.

Design Principles for New Oxazolidinone-Based Architectures

The design of new oxazolidinone-based architectures is guided by several key principles aimed at enhancing potency, overcoming resistance, and improving drug-like properties. A primary strategy involves the structural modification of the oxazolidinone pharmacophore. nih.gov

One successful approach is the modification of the C-ring portion with various heterocycles, which has led to the identification of multiple clinical candidates. nih.gov The introduction of fused bicyclic heteroaryl C-rings has also yielded potent derivatives. nih.gov Another design strategy focuses on increasing the accumulation of new analogues in Gram-negative bacteria by improving their ability to penetrate bacterial membranes and circumvent efflux pumps. nih.gov

Furthermore, the concept of hybridization, where the oxazolidinone scaffold is linked to another pharmacophore, is a promising avenue. For instance, linking an oxazolidinone to a cephalosporin (B10832234) with an attached siderophore creates a "Trojan Horse" delivery system to target Gram-negative bacteria. nih.govrsc.org

Key design principles include:

Structural Rigidity: Incorporating rigid structures can lead to more promising pharmaceutical candidates. mdpi.com

Modulation of Physicochemical Properties: Altering lipophilicity and polarity through substituent changes can optimize pharmacokinetic profiles. scilit.comnih.gov

Target-Specific Interactions: Designing modifications to enhance interactions with the biological target, such as the bacterial ribosome, can increase potency. nih.gov

Bioisosteric Replacements Involving the Oxazolidinone Core

Bioisosterism, the exchange of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govmdpi.comyoutube.com The oxazolidinone ring itself can act as a bioisostere for groups like carbamates, thiocarbamates, ureas, and amides, which can confer favorable druglike properties. nih.gov

Within the oxazolidinone scaffold, bioisosteric replacements of various substituents are a common tactic for lead optimization. For example, replacing a hydrogen atom with fluorine can modulate metabolism and the basicity of nearby nitrogen atoms. cambridgemedchemconsulting.com The replacement of a carbonyl oxygen with a thiocarbonyl sulfur has been shown to enhance in vitro antibacterial activity. nih.gov

The concept of bioisosteric replacement extends to larger fragments of the molecule. For instance, different heterocyclic rings can be explored as bioisosteres for the C-ring portion of the molecule to identify structures with improved properties. acs.org

Synthetic Strategies for Generating Analog Libraries

The generation of analog libraries is essential for exploring the SAR of the oxazolidinone scaffold and for identifying new lead compounds. The synthesis of oxazolidinone derivatives often involves multi-step sequences. mdpi.com

A common strategy for creating diverse libraries is to develop a synthetic route to a key intermediate that can then be readily modified in the final steps. For example, a precursor oxazolidinone compound can be synthesized and then conjugated with a variety of sulfonyl chlorides or carboxylic acids to produce libraries of oxazolidinone-sulfonamide and oxazolidinone-amide conjugates, respectively. mdpi.com

Another approach involves fragment-based synthesis, where libraries of different fragments are first built and then combined to generate a diverse library of the final products. researchgate.net This allows for the systematic exploration of different substituents at various positions on the oxazolidinone scaffold. The use of solid-phase synthesis can also facilitate the rapid generation of large libraries of analogs.

Advanced Spectroscopic and Structural Characterization of 5 4 Methoxyphenyl 1,3 Oxazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Beyond basic one-dimensional (1D) ¹H and ¹³C NMR for initial identification, advanced 2D NMR techniques are indispensable for unambiguously assigning the relative stereochemistry of the 5-(4-methoxyphenyl)-1,3-oxazolidin-2-one.

For stereochemical assignment, the Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY) experiments are paramount. nptel.ac.in These techniques detect through-space interactions between protons that are in close proximity. For this compound, a NOE correlation between the proton at C5 and one of the two diastereotopic protons at C4 would provide definitive evidence for their cis or trans relationship, thereby establishing the relative stereochemistry of the substituent at the C5 chiral center.

Proton (¹H) AssignmentChemical Shift (δ, ppm) (Predicted)Carbon (¹³C) AssignmentChemical Shift (δ, ppm) (Predicted)
H-5~5.5-5.7C=O~158-160
H-4a, H-4b~4.2-4.6C-5~75-78
Aromatic (ortho to OMe)~7.3-7.4Aromatic (C-OMe)~159-161
Aromatic (meta to OMe)~6.9-7.0Aromatic (CH)~114-128
Methoxy (OCH₃)~3.8C-4~68-71
NH~6.0-7.0Methoxy (OCH₃)~55-56

Note: Predicted chemical shifts are based on typical values for similar structural motifs.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute configuration of chiral molecules. nih.gov This technique provides a precise three-dimensional map of the atoms within a crystal lattice, revealing exact bond lengths, bond angles, and the spatial arrangement of the molecule, including its stereochemistry.

For an enantiomerically pure sample of this compound, the first step is the growth of a high-quality single crystal suitable for diffraction. Upon analysis, the diffraction data allows for the determination of the unit cell dimensions and the space group. Crucially, for a non-centrosymmetric space group, the analysis of anomalous scattering effects allows for the determination of the absolute structure. ed.ac.uk The Flack parameter is a key value derived from the refinement process; a value close to 0 indicates that the determined absolute configuration is correct, while a value near 1 suggests the opposite enantiomer is present. ed.ac.ukcaltech.edu This method, therefore, can definitively assign the (R) or (S) configuration at the C5 stereocenter. Furthermore, X-ray crystallography reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing in the solid state.

Crystallographic ParameterIllustrative ValueDescription
Chemical FormulaC₁₀H₁₁NO₃The elemental composition of the molecule.
Space GroupP2₁A common non-centrosymmetric space group for chiral molecules.
a, b, c (Å)a=5.8, b=9.5, c=8.2Unit cell dimensions.
β (°)105°The angle of the unit cell for a monoclinic system.
Z2Number of molecules in the unit cell.
Flack Parameter0.02(4)A value near zero confirms the correct assignment of the absolute structure. caltech.edu

Note: The values presented are illustrative for a hypothetical crystal structure.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. jascoinc.com It provides valuable information about the absolute configuration and the preferred solution-phase conformation of this compound.

The technique measures the differential absorption of left- and right-handed circularly polarized light by chromophores that are either intrinsically chiral or located in a chiral environment. nih.gov In this compound, the methoxyphenyl and the oxazolidinone carbonyl groups act as chromophores. Their spatial arrangement around the C5 stereocenter creates a chiral environment, leading to characteristic CD signals known as Cotton effects. youtube.com

The sign (positive or negative) and magnitude of the Cotton effects are highly sensitive to the molecule's absolute configuration. The experimental CD spectrum of one enantiomer will be a mirror image of the other. By comparing the experimental spectrum to one predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute (R) or (S) configuration can be confidently assigned. nih.gov Furthermore, changes in the CD spectrum with variations in solvent or temperature can provide insights into conformational dynamics.

ChromophoreWavelength (λ) of Cotton Effect (nm)Sign of Cotton EffectDescription
n → π* (Carbonyl)~210-230+/-This transition is highly sensitive to the chiral environment and is often used for stereochemical assignment.
π → π* (Aromatic)~230-280-/+Transitions associated with the methoxyphenyl ring, whose signs depend on the absolute configuration.

Note: The signs are dependent on the specific (R) or (S) enantiomer being analyzed.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound, confirming it as C₁₀H₁₁NO₃.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. researchgate.net In a typical experiment, the protonated molecular ion [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. A plausible fragmentation pathway for this compound would involve initial cleavages within the heterocyclic ring. Key fragmentation steps could include the loss of carbon dioxide (44 Da), followed by further fragmentation of the resulting radical cation. Another significant fragmentation would be the cleavage of the bond between the phenyl ring and the oxazolidinone ring, leading to the formation of a stable methoxyphenyl cation.

m/z Value (Predicted)Proposed Fragment StructureDescription
194.0761[C₁₀H₁₁NO₃+H]⁺Protonated parent molecule.
150.0811[C₉H₁₂NO]⁺Loss of CO₂ (44 Da) from the parent ion.
134.0702[C₈H₈NO]⁺Cleavage resulting in the loss of the methoxybenzyl group.
107.0497[C₇H₇O]⁺Formation of the p-methoxybenzyl cation.

Note: The m/z values are calculated for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The most prominent feature in the spectrum is the strong absorption band due to the stretching vibration of the cyclic carbamate (B1207046) carbonyl group (C=O), which typically appears at a high frequency (around 1750-1770 cm⁻¹). The spectrum also shows characteristic bands for the aromatic ring, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong absorption band corresponding to the C-O stretching of the aryl ether is also a key diagnostic feature, usually found around 1250 cm⁻¹. nih.gov The N-H stretching vibration of the secondary amine within the ring appears as a moderate band in the 3200-3300 cm⁻¹ region. Vibrational analysis, often supported by computational calculations, can assign specific absorption bands to particular molecular motions, confirming the presence of all key structural components of the molecule.

Wavenumber (cm⁻¹) (Typical Range)Functional GroupVibrational Mode
~3250N-HStretch
~3050Aromatic C-HStretch
~2950Aliphatic C-HStretch
~1760Carbamate C=OStretch
~1610, 1515Aromatic C=CStretch
~1250Aryl-O-CH₃Asymmetric Stretch
~1180C-O (ring)Stretch

Note: The positions of IR bands are approximate and can be influenced by the molecular environment.

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Routes

A primary challenge in modern synthetic chemistry is the development of environmentally benign and economically viable processes. Future research on oxazolidinone synthesis will increasingly prioritize these "green" chemistry principles.

Key areas of focus include:

Atom-Economic Reactions: The cycloaddition of carbon dioxide (CO₂) to aziridines is a 100% atom-economic route to oxazolidinones. researchgate.net However, many existing catalytic systems for this transformation are not fully aligned with green chemistry principles. researchgate.net Future work will likely target the development of more sustainable catalysts, such as recyclable organocatalysts or earth-abundant metal catalysts, to make this elegant route more practical on a large scale.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. The use of a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) as a recyclable catalyst for converting epoxy amines into oxazolidinones using CO₂ in a packed bed reactor is a prime example of a sustainable, continuous flow approach. rsc.org Expanding this methodology to a wider range of substrates, including those needed for 5-(4-methoxyphenyl)-1,3-oxazolidin-2-one, is a logical next step.

Novel Catalytic Systems: Research into new catalytic methods, such as the asymmetric transfer hydrogenation of 2-oxazolones using chiral ruthenium or rhodium catalysts, presents a promising avenue for producing chiral oxazolidinones with high enantiomeric excess. researchgate.net Furthermore, the exploration of electrogenerated bases (EGBs) as an alternative to traditional stoichiometric bases could offer a cleaner, more sustainable method for driving these reactions. researchgate.net

Solid-Phase Synthesis: Attaching chiral auxiliaries like (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one to a solid support facilitates easier purification and potential recycling of the auxiliary. nih.gov This approach is particularly valuable for creating libraries of compounds and can be made more efficient by optimizing linkage and cleavage strategies. nih.govsemanticscholar.org

Expanding the Scope of Oxazolidinone as a Chiral Auxiliary in New Reaction Types

While Evans-type oxazolidinone auxiliaries are famous for their reliable control in asymmetric aldol (B89426) and alkylation reactions, their full potential in other transformations is still being uncovered. wikipedia.org A significant future direction is to broaden their application to a more diverse set of C-C and C-X bond-forming reactions.

Promising areas for expansion include:

Cycloaddition Reactions: The use of N-substituted 1,3-dienes derived from 4-phenyloxazolidin-2-one (B1595377) in Diels-Alder reactions has been shown to proceed with excellent regio- and endo-selectivity, as well as high diastereoselectivity. rsc.org Further exploration of different diene and dienophile combinations is warranted.

Synthesis of Strained Ring Systems: A novel application for oxazolidinone auxiliaries is in the synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs), which are valuable as bioisosteres in medicinal chemistry. nih.gov This protocol, involving the reaction of an N-acyl oxazolidinone with [1.1.1]propellane, opens the door to creating other complex and strained chiral structures. nih.gov

Cascade and Tandem Reactions: Intramolecular conjugate additions and cascade reactions, such as the thio-Michael/aldol cyclization, have been explored with related thiazolidinethione auxiliaries. scielo.org.mx Developing similar complex, multi-bond-forming reactions controlled by oxazolidinone auxiliaries, like the tandem asymmetric aldol/Curtius rearrangement, would be a powerful strategy for rapidly building molecular complexity. nih.gov

Overcoming Current Limitations: Oxazolidinone auxiliaries are less effective for certain transformations, such as acetate (B1210297) aldol reactions, where sulfur-based analogs often perform better. scielo.org.mx Research aimed at modifying the oxazolidinone structure or the reaction conditions to overcome these limitations could greatly enhance their versatility.

Deeper Mechanistic Understanding of Complex Transformations

Despite their widespread use, a complete mechanistic understanding of many reactions involving oxazolidinone auxiliaries is lacking. A deeper insight into reaction pathways, transition states, and the role of reagents is crucial for optimizing existing methods and rationally designing new ones.

Open questions that require further investigation include:

Cleavage Mechanisms: For decades, the differing regioselectivity of cleaving N-acyl oxazolidinones with lithium hydroxide (B78521) (LiOH) versus lithium hydroperoxide (LiOOH) was an enigma. publish.csiro.au Recent DFT computational studies have revealed that while all nucleophiles initially attack the less-hindered endocyclic carbonyl, the subsequent decomposition barrier of the tetrahedral intermediate determines the final product. publish.csiro.au For LiOOH, this barrier is high, favoring the desired exocyclic cleavage, whereas for LiOH, it is low, leading to ring opening. publish.csiro.au Further studies on the cleavage with other reagents and on substrates that give poor selectivity are still needed. acs.org

Stereoinduction Models: The models explaining stereoselectivity in aldol and alkylation reactions are well-established. However, for newer applications like the Diels-Alder reactions or BCP synthesis, more refined models based on computational and experimental data are needed to accurately predict and rationalize the stereochemical outcomes. rsc.org

Tandem Process Intermediates: For multi-step, one-pot transformations like the aldol/Curtius rearrangement sequence, identifying and characterizing the transient intermediates is challenging but essential for understanding the reaction pathway and controlling the stereochemistry of multiple newly formed centers. nih.gov

Advanced Computational Design of Oxazolidinone-Based Scaffolds

In silico methods are becoming indispensable tools in modern chemistry for accelerating the design and discovery of new molecules. For oxazolidinone-based structures, computational chemistry offers powerful predictive capabilities.

Future research will heavily rely on:

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully used to design novel oxazolidinone antibacterial agents. nih.gov These models correlate the 3D steric and electrostatic properties of molecules with their biological activity, providing a predictive framework to guide the synthesis of more potent compounds. nih.gov Developing more sophisticated QSAR models for other biological targets is a key research direction.

Molecular Docking and Dynamics: Docking simulations are crucial for predicting how a molecule binds to a biological target. They have been used to explain the enhanced potency of novel oxazolidinone antibacterials by identifying additional ligand-receptor interactions within the 23S rRNA binding site. nih.govacs.org Similarly, docking has been used to rationalize the selectivity of oxazolidinone-fused derivatives for specific enzyme subtypes, such as PDE4B over PDE4D. ebi.ac.uk Molecular dynamics (MD) simulations can further refine these models by showing how the ligand-receptor complex behaves over time. mdpi.com

ADMET Prediction: Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital for early-stage drug discovery. mdpi.com These models can flag potential liabilities, such as poor gastrointestinal absorption or the potential for adverse drug-drug interactions (e.g., inhibition of Cytochrome P450 enzymes), allowing chemists to prioritize compounds with more drug-like properties. mdpi.comjcchems.comarkat-usa.org

Table 1: Application of Computational Tools in Oxazolidinone Research

Computational MethodApplication/GoalExample FindingReference
3D-QSAR (CoMFA)Design of new antibacterial agentsDeveloped a predictive model (q² = 0.681, R² = 0.991) that guided the synthesis of new compounds with high activity (MIC = 1.0 µg/ml). nih.gov
Molecular DockingExplain increased potency of antibacterialsA docking model of compound 12a suggested increased potency is due to additional ligand–receptor interactions with 23S rRNA. nih.govacs.org
Molecular DockingRationalize enzyme selectivityDocking simulations showed that a conformationally restricted scaffold led to increased selectivity for PDE4B over PDE4D. ebi.ac.uk
Molecular Dynamics & ADMETUnderstand mode of action and drug-likenessSimulations revealed binding stability, and ADMET predictions indicated high GI absorption and no BBB penetration for a series of conjugates. mdpi.com

Exploration of New Biological Target Interactions through Rational Design (mechanistic, in vitro focus only)

While the oxazolidinone class is renowned for its antibacterial activity via inhibition of the bacterial ribosome, the scaffold is a versatile pharmacophore capable of interacting with other biological targets. nih.govnih.gov A major area of future research is the rational design of derivatives to engage new targets for different therapeutic indications, with a strict focus on mechanistic and in vitro validation.

Key opportunities include:

Enzyme Inhibition: A significant breakthrough has been the design of oxazolidinone-fused 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives as potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases like asthma and COPD. ebi.ac.uk The most potent compound showed an IC₅₀ of 0.60 μM for PDE4B. ebi.ac.uk This success demonstrates that the oxazolidinone scaffold can be adapted to target enzymes completely unrelated to the ribosome.

Targeting Other Bacterial Processes: The discovery of Zoliflodacin, an oxazolidinone derivative that inhibits bacterial DNA gyrase, highlights another avenue for antibacterial drug development. nih.gov This provides an alternative mechanism of action that could be effective against bacteria resistant to ribosome-targeting antibiotics.

Anticancer and Antiviral Applications: The structural similarity of the 2-oxazolidinone (B127357) ring to carbamates, ureas, and amides allows it to act as a bioisostere, and derivatives have been investigated for a range of therapeutic areas, including as anticancer and anti-inflammatory agents. nih.gov For instance, certain 1,3,4-oxadiazoline derivatives have shown potent in vitro cytotoxicity against human cancer cell lines (KB and Hep-G2) with IC₅₀ values as low as 0.9 μM. nih.gov While oxazolo[4,5-d]pyrimidine (B6598680) derivatives were found to be too cytotoxic for antiviral applications, this highlights the potential for potent biological activity that could be harnessed with further structural refinement. arkat-usa.org

Table 2: Diversification of Biological Targets for Oxazolidinone-Based Scaffolds (In Vitro Data)

Biological Target/ActivityScaffold/Derivative ClassKey In Vitro FindingPotential ApplicationReference
Bacterial Ribosome (23S rRNA)Classic Oxazolidinones (e.g., Linezolid)Inhibition of protein synthesis initiation.Antibacterial nih.govnih.gov
Phosphodiesterase 4B (PDE4B)Oxazolidinone-fused tetrahydroisoquinolinesSelective inhibition with IC₅₀ = 0.60 μM.Anti-inflammatory (Asthma/COPD) ebi.ac.uk
DNA GyraseSpiro-fused Oxazolidinones (e.g., Zoliflodacin)Inhibition of bacterial DNA replication.Antibacterial (Gonorrhoea) nih.gov
Cancer Cell Cytotoxicity1,3,4-Oxadiazoline derivativesIC₅₀ values of 0.9-4.5 µM against KB and Hep-G2 cell lines.Anticancer nih.gov
α-Glucosidase1,3,4-Oxadiazole derivativesInhibition with IC₅₀ values in the micromolar range (e.g., 52.63 µM).Antidiabetic nih.gov

Q & A

Q. What are the key synthetic pathways for 5-(4-methoxyphenyl)-1,3-oxazolidin-2-one, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclization of precursors like substituted ethanolamines or aziridines with carbonylating agents. For example, CO₂ coupling with aziridines under catalytic conditions (e.g., metal catalysts) is a reported route for analogous oxazolidinones . Multi-step protocols may include:

Ring closure : Using reagents like triphosgene to form the oxazolidinone core.

Functionalization : Introducing the 4-methoxyphenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
Intermediates are characterized via ¹H/¹³C NMR to confirm regiochemistry and HPLC-MS for purity assessment .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer :
  • X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for fluorinated oxazolidinone analogs .
  • Vibrational spectroscopy (IR) : Validates carbonyl (C=O) and aromatic C-O-C stretches.
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Q. What biological activities have been reported for structurally related oxazolidinones?

  • Methodological Answer : Analogs with methoxyphenyl groups exhibit:
  • Antimicrobial activity : Tested via MIC assays against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme inhibition : Thiazolidinone-oxazolidinone hybrids inhibit kinases or proteases, assessed via in vitro enzymatic assays .
  • Anti-inflammatory effects : Evaluated using COX-2 inhibition assays or TNF-α suppression in cell models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the enantiomeric purity of this compound?

  • Methodological Answer :
  • Chiral auxiliaries : Fluorinated oxazolidinones (e.g., from ) use chiral auxiliaries to control stereochemistry.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Cu, Pd) during cyclization .
  • Chromatographic resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers and quantify purity .

Q. What computational strategies predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Molecular docking : Simulate binding to target proteins (e.g., COX-2, kinases) using software like AutoDock Vina. Compare results with crystallographic data from analogs .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized derivatives .

Q. How can contradictions in spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Methodological Answer :
  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) causing signal splitting .
  • Isotopic labeling : Use ¹³C-labeled precursors to assign ambiguous carbonyl or aromatic signals .
  • Comparative crystallography : Cross-validate with single-crystal data from analogous compounds .

Q. What strategies address low yields in the final cyclization step of oxazolidinone synthesis?

  • Methodological Answer :
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield via controlled heating .
  • Additive screening : Bases like DBU or K₂CO₃ may mitigate side reactions (e.g., ring-opening) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.